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Abstract

This technical guide provides a comprehensive overview of 2-Ethylthiazole-5-carbaldehyde,
a heterocyclic aldehyde of interest in medicinal chemistry and materials science. While specific
data for this compound is limited, this document extrapolates from the well-documented
chemistry of its analogs, particularly 2-methylthiazole-5-carbaldehyde, to provide insights into
its synthesis, physicochemical properties, and potential applications. This guide is intended to
serve as a foundational resource for researchers and professionals engaged in the exploration
of novel thiazole-based compounds.

Introduction: The Thiazole Scaffold in Drug
Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of
natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in
various biological interactions have made it a cornerstone in the development of new
therapeutic agents. Thiazole-containing compounds have demonstrated a broad spectrum of
biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The
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functionalization of the thiazole ring at various positions allows for the fine-tuning of a
molecule's pharmacological profile, making compounds like 2-Ethylthiazole-5-carbaldehyde
attractive building blocks for the synthesis of novel drug candidates.

Compound Identification and Nomenclature

o |[UPAC Name: 2-ethyl-1,3-thiazole-5-carbaldehyde[2]

e CAS Number: 933683-87-5[2]

e Synonyms: 2-Ethyl-5-thiazolecarboxaldehyde, 5-Thiazolecarboxaldehyde, 2-ethyl-[2]
Molecular Structure:

Caption: Chemical structure of 2-Ethylthiazole-5-carbaldehyde.

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for 2-Ethylthiazole-5-carbaldehyde is not readily available. The
following properties are predicted based on the known characteristics of similar thiazole
derivatives, such as 2-methylthiazole-5-carbaldehyde.[3]
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Property Predicted Value Notes
Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
Likely a yellow to light brown Based on the appearance of
Appearance ]
solid the methyl analog.[4]
N ) Extrapolated from related
Boiling Point >200 °C (at 760 mmHQ)
structures.
] ] The methyl analog has a
Melting Point 40-50 °C ) )
melting point of 40-43 °C.[4]
Soluble in organic solvents like  Thiazole derivatives typically
Solubility DMSO, methanol, and ethyl exhibit good solubility in
acetate. common organic solvents.
The thiazole ring is weakly
pKa ~15-25

basic.

Synthesis Strategies

While a specific, validated synthesis protocol for 2-Ethylthiazole-5-carbaldehyde is not

published in readily accessible literature, its synthesis can be logically inferred from established

methods for analogous 2-substituted-thiazole-5-carbaldehydes. The Hantzsch thiazole

synthesis and its modifications provide a foundational approach.

A plausible synthetic route would involve the reaction of an alpha-haloketone with a thioamide.
For the synthesis of the target compound, this would likely involve the condensation of a
suitable 3-halo-2-oxopentanal derivative with thioformamide.

Conceptual Synthetic Workflow:
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Caption: A conceptual workflow for the synthesis of 2-Ethylthiazole-5-carbaldehyde.
Experimental Protocol (Hypothetical):

This protocol is a hypothetical adaptation based on general thiazole synthesis methods and
should be optimized and validated in a laboratory setting.

» Reaction Setup: To a solution of the appropriate 3-halo-2-oxopentanal (1 equivalent) in a
suitable solvent such as ethanol or dioxane, add thioformamide (1.1 equivalents).

e Reaction Conditions: The reaction mixture is heated to reflux for a period of 2-6 hours, with
reaction progress monitored by Thin Layer Chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is cooled to room temperature and the
solvent is removed under reduced pressure.

 Purification: The crude product is then purified by column chromatography on silica gel using
a gradient of hexane and ethyl acetate to yield the pure 2-Ethylthiazole-5-carbaldehyde.

Spectroscopic Characterization (Anticipated)

The following are anticipated spectroscopic data based on the structure of 2-Ethylthiazole-5-
carbaldehyde and data from analogous compounds.

e 'H NMR (in CDClIs, 400 MHz):

o &10.0-10.2 (s, 1H, -CHO)
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o 0 8.2-8.4 (s, 1H, thiazole-H4)

o 0 3.0-3.2 (g, 2H, -CH2CH5)

o &1.3-1.5 (t, 3H, -CH2CHs)

e BC NMR (in CDCls, 100 MHz):

o & 185-188 (-CHO)

[¢]

0 170-175 (thiazole-C2)

[e]

0 150-155 (thiazole-C5)

o

0 130-135 (thiazole-C4)

[¢]

& 25-30 (-CH2CHs)

[e]

0 12-15 (-CH2CHs)
e Mass Spectrometry (El):
o m/z 141 (M™)

o Key fragmentation patterns would involve the loss of the aldehyde group (CHO) and the
ethyl group (CzHs).

Chemical Reactivity and Applications in Drug
Development

The aldehyde functionality at the 5-position of the thiazole ring is a key handle for a variety of
chemical transformations, making 2-Ethylthiazole-5-carbaldehyde a versatile intermediate.

Key Reactions:

¢ Reductive Amination: The aldehyde can be readily converted to various amines, which are
crucial functionalities in many drug molecules.
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» Wittig Reaction: Reaction with phosphorus ylides can extend the carbon chain and introduce
double bonds.

o Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, another
important functional group in drug design.

o Condensation Reactions: The aldehyde can participate in condensation reactions with
various nucleophiles to form Schiff bases, chalcones, and other complex heterocyclic
systems.

Potential Therapeutic Applications:

The thiazole nucleus is a component of numerous approved drugs, including the anticancer
agent dasatinib and the anti-gout medication febuxostat.[1] The introduction of an ethyl group
at the 2-position and a reactive carbaldehyde at the 5-position provides a scaffold for the
synthesis of novel compounds that could be investigated for a range of therapeutic activities,
including but not limited to:

o Anticancer Agents: Thiazole derivatives have been extensively explored as kinase inhibitors
and cytotoxic agents.[5]

o Antimicrobial Agents: The thiazole ring is a key component of many antibacterial and
antifungal compounds.[4]

e Anti-inflammatory Drugs: Certain thiazole-containing molecules have shown potent anti-
inflammatory effects.

Logical Flow of Application in Drug Discovery:
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Caption: A generalized workflow for the utilization of 2-Ethylthiazole-5-carbaldehyde in a drug
discovery program.

Safety and Handling
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Specific safety data for 2-Ethylthiazole-5-carbaldehyde is not available. However, based on
related compounds, it should be handled with care in a well-ventilated laboratory. Standard
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should
be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

2-Ethylthiazole-5-carbaldehyde represents a valuable, yet under-explored, building block for
chemical synthesis. Its structural features, particularly the reactive aldehyde group, offer
numerous possibilities for the creation of diverse molecular libraries for drug discovery and
materials science applications. While direct experimental data is sparse, this guide provides a
solid foundation for researchers by extrapolating from the well-established chemistry of related
thiazole compounds. Further investigation into the synthesis, characterization, and biological
evaluation of 2-Ethylthiazole-5-carbaldehyde and its derivatives is warranted to unlock its full
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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